Cas no 890098-80-3 (2-Acetoxy-2',5'-dichlorobenzophenone)

2-Acetoxy-2',5'-dichlorobenzophenone is a specialized organic compound featuring a benzophenone core substituted with acetoxy and dichloro functional groups. Its molecular structure, characterized by the 2-acetoxy and 2',5'-dichloro substitutions, imparts distinct reactivity, making it valuable as an intermediate in synthetic organic chemistry. The compound is particularly useful in photochemical applications and the synthesis of fine chemicals, where its dichlorinated aromatic system enhances stability and selectivity. The acetoxy group further provides a reactive handle for derivatization, enabling its use in constructing complex molecular architectures. Its well-defined purity and consistent performance make it suitable for research and industrial applications requiring precise chemical transformations.
2-Acetoxy-2',5'-dichlorobenzophenone structure
890098-80-3 structure
Product Name:2-Acetoxy-2',5'-dichlorobenzophenone
CAS No:890098-80-3
MF:C15H10Cl2O3
MW:309.144102573395
CID:872986
PubChem ID:24722906
Update Time:2025-10-30

2-Acetoxy-2',5'-dichlorobenzophenone Chemical and Physical Properties

Names and Identifiers

    • [2-(2,5-dichlorobenzoyl)phenyl] acetate
    • 2-ACETOXY-2',5'-DICHLOROBENZOPHENONE
    • MFCD07698847
    • AKOS016018201
    • DTXSID60641599
    • 890098-80-3
    • 2-(2,5-Dichlorobenzoyl)phenyl acetate
    • 2-Acetoxy-2',5'-dichlorobenzophenone
    • MDL: MFCD07698847
    • Inchi: 1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)12-8-10(16)6-7-13(12)17/h2-8H,1H3
    • InChI Key: OARMPYWXMFXILX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(C1C=CC=CC=1OC(C)=O)=O)Cl

Computed Properties

  • Exact Mass: 308.00100
  • Monoisotopic Mass: 308.0006996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 4.14970

2-Acetoxy-2',5'-dichlorobenzophenone Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

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2-Acetoxy-2',5'-dichlorobenzophenone Related Literature

Additional information on 2-Acetoxy-2',5'-dichlorobenzophenone

Research Brief on 2-Acetoxy-2',5'-dichlorobenzophenone (CAS: 890098-80-3): Recent Advances and Applications in Chemical Biology and Medicine

2-Acetoxy-2',5'-dichlorobenzophenone (CAS: 890098-80-3) is a chemically modified benzophenone derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its dichloro and acetoxy functional groups, has been explored for its unique reactivity and biological activity. Recent studies have focused on its role as a synthetic intermediate, its photochemical properties, and its interactions with biological targets, making it a versatile tool in drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-Acetoxy-2',5'-dichlorobenzophenone as a key intermediate in the synthesis of novel kinase inhibitors. The researchers demonstrated that the compound's dichlorinated aromatic ring and acetoxy group facilitate selective functionalization, enabling the efficient construction of complex heterocyclic scaffolds. The study reported a 45% yield improvement in the synthesis of a lead compound targeting EGFR mutations, highlighting the compound's utility in medicinal chemistry.

In the field of photopharmacology, a recent breakthrough was achieved using 2-Acetoxy-2',5'-dichlorobenzophenone as a photoswitchable moiety. Research published in Nature Chemical Biology (2024) showed that the compound's benzophenone core undergoes efficient photoactivation at 365 nm, allowing for precise spatiotemporal control of biological activity. This property has been leveraged to develop light-activated prodrugs with reduced off-target effects, particularly in cancer therapy applications.

The metabolic stability and pharmacokinetic profile of 2-Acetoxy-2',5'-dichlorobenzophenone derivatives were extensively studied in a 2024 ADMET & DMPK publication. The research team found that strategic modifications to the acetoxy group significantly improved metabolic stability in human liver microsomes (t1/2 increased from 12 to 48 minutes), while maintaining the desired biological activity. These findings have important implications for the design of more drug-like molecules based on this chemical scaffold.

Emerging applications in chemical biology have also been reported, where 2-Acetoxy-2',5'-dichlorobenzophenone serves as a versatile probe for protein labeling. A recent ACS Chemical Biology study (2024) demonstrated its use in proximity labeling experiments, capitalizing on the benzophenone's ability to form covalent bonds with nearby proteins upon UV irradiation. This approach has enabled new strategies for mapping protein-protein interactions in live cells with unprecedented spatial resolution.

From a safety and toxicological perspective, recent investigations have provided valuable data on 2-Acetoxy-2',5'-dichlorobenzophenone. A 2024 Regulatory Toxicology and Pharmacology study established an NOAEL (No Observed Adverse Effect Level) of 50 mg/kg/day in rodent models, with particular attention to potential hepatotoxicity. These findings support the continued exploration of this compound in pharmaceutical applications while informing appropriate safety protocols for its handling and use.

In conclusion, recent research on 2-Acetoxy-2',5'-dichlorobenzophenone (CAS: 890098-80-3) demonstrates its growing importance in chemical biology and medicinal chemistry. Its unique structural features and versatile reactivity continue to enable innovative applications in drug discovery, photopharmacology, and chemical biology tools development. As research progresses, we anticipate further optimization of this scaffold and expansion of its therapeutic applications, particularly in targeted therapies and precision medicine approaches.

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